molecular formula C20H29N2NaO11S B7818615 sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate

Cat. No.: B7818615
M. Wt: 528.5 g/mol
InChI Key: PLHREJBSQUSUCW-UHFFFAOYSA-M
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Description

11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate: Its molecular formula is C23H32O6 and it has a molar mass of 404.5 g/mol. This compound is widely used in medical and research applications due to its potent biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves multiple steps, starting from a suitable steroid precursor. The key steps include hydroxylation at the 11 and 17 positions, followed by oxidation to introduce the ketone groups at the 3 and 20 positions. The final step involves acetylation at the 21 position to form the acetate ester .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes to introduce the hydroxyl groups, followed by chemical synthesis steps to complete the molecule. The use of biocatalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.

    Reduction: Reduction of ketone groups to hydroxyl groups.

    Substitution: Replacement of functional groups, such as the acetate group, with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Acetylation is typically carried out using acetic anhydride in the presence of a base like pyridine.

Major Products: The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of the parent compound .

Scientific Research Applications

11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of other corticosteroids and related compounds.

    Biology: Studied for its effects on cellular processes and signaling pathways.

    Medicine: Used in the development of anti-inflammatory and immunosuppressive drugs.

    Industry: Employed in the production of pharmaceutical formulations and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound exerts its effects by regulating the expression of genes involved in inflammation, immune response, and metabolism .

Comparison with Similar Compounds

  • 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl β-D-galactopyranoside
  • (6alpha)-11,17-dihydroxy-6-methyl-3,20-dioxopregn-4-en-21-yl acetate
  • 17-Hydroxycorticosterone acetate

Uniqueness: 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate is unique due to its specific combination of hydroxyl, ketone, and acetate functional groups, which confer distinct biological activities. Its ability to modulate glucocorticoid receptor activity makes it particularly valuable in medical and research applications .

Properties

IUPAC Name

sodium;2-[[2-[[4-(2,2-dimethylpropanoyloxy)phenyl]sulfonylamino]benzoyl]amino]acetate;tetrahydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O7S.Na.4H2O/c1-20(2,3)19(26)29-13-8-10-14(11-9-13)30(27,28)22-16-7-5-4-6-15(16)18(25)21-12-17(23)24;;;;;/h4-11,22H,12H2,1-3H3,(H,21,25)(H,23,24);;4*1H2/q;+1;;;;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHREJBSQUSUCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC(=O)[O-].O.O.O.O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N2NaO11S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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